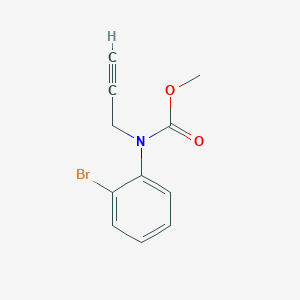
Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico es un compuesto químico con la fórmula molecular C_11H_9BrNO_2. Es un derivado éster del ácido carbámico, que presenta un grupo bromofenilo y un grupo propínil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico típicamente involucra la reacción de 2-bromofenil isocianato con alcohol propílico en presencia de una base. La reacción procede a través de la adición nucleofílica del alcohol al isocianato, seguido de la esterificación para formar el producto deseado. Las bases comunes utilizadas en esta reacción incluyen trietilamina o piridina, y la reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o tetrahidrofurano a temperatura ambiente.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico, se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo en el anillo fenilo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El grupo propínil puede sufrir oxidación para formar los compuestos carbonílicos correspondientes.
Reacciones de Reducción: El grupo éster puede ser reducido al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Nucleófilos como azida de sodio o tiolato de potasio en disolventes apróticos polares como la dimetilformamida.
Reacciones de Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo en medios ácidos o básicos.
Reacciones de Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.
Principales Productos Formados
Reacciones de Sustitución: Formación de derivados fenilo sustituidos.
Reacciones de Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reacciones de Reducción: Formación de alcoholes a partir del grupo éster.
Aplicaciones Científicas De Investigación
El ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado para su posible uso en el desarrollo de fármacos, particularmente como bloque de construcción para productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico, implica su interacción con dianas moleculares específicas. El grupo bromofenilo puede participar en interacciones π-π con residuos aromáticos en proteínas, mientras que el grupo propínil puede participar en enlaces covalentes con sitios nucleofílicos. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido carbámico, (2-clorofenil)-2-propínil-, éster metílico
- Ácido carbámico, (2-fluorofenil)-2-propínil-, éster metílico
- Ácido carbámico, (2-yodofenil)-2-propínil-, éster metílico
Unicidad
El ácido carbámico, (2-bromofenil)-2-propínil-, éster metílico, es único debido a la presencia del átomo de bromo, que confiere una reactividad y propiedades distintas en comparación con sus análogos cloro, flúor y yodo. El tamaño y la electronegatividad del átomo de bromo influyen en el comportamiento químico del compuesto, lo que lo hace adecuado para aplicaciones específicas en síntesis e investigación.
Propiedades
Número CAS |
144403-95-2 |
|---|---|
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
methyl N-(2-bromophenyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H10BrNO2/c1-3-8-13(11(14)15-2)10-7-5-4-6-9(10)12/h1,4-7H,8H2,2H3 |
Clave InChI |
YFJSPKGKZBADMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(CC#C)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


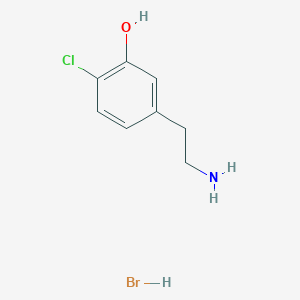
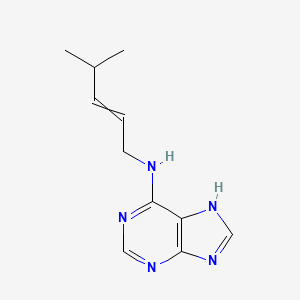

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
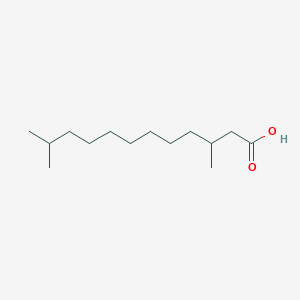
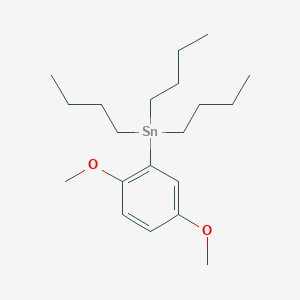
silane](/img/structure/B12558763.png)
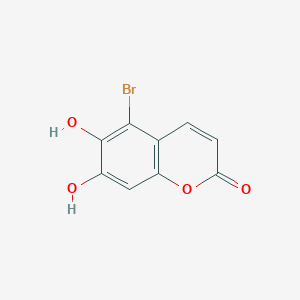
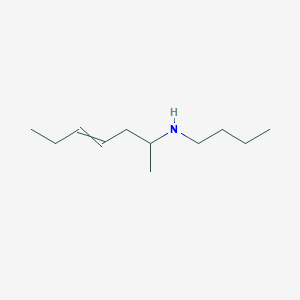

![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
